Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate
Overview
Description
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate (EFPPC) is an important compound used in a variety of scientific research applications. It is a highly versatile compound that has been used in a wide range of applications, including drug synthesis, catalysis, and analytical chemistry. In addition, EFPPC has been used in a variety of biochemical and physiological studies.
Scientific Research Applications
Synthesis and Antibacterial Activity
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate and its derivatives have been extensively studied for their synthesis methods and potential antibacterial activities. Research has shown that chemical modifications of pyridonecarboxylic acid antibacterials, including fluorinated pyrido[2,3-c]pyridazines, can result in compounds with significant antibacterial properties. For instance, a study detailed the synthesis of 1,7-disubstituted 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylic acids, displaying marked differences in antibacterial activity compared to known compounds like enoxacin and tosufloxacin, although generally less potent (Miyamoto & Matsumoto, 1990).
Herbicidal Applications
Another application of ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate derivatives is in the field of agriculture, where they have been developed as herbicides. A study describes the synthesis of novel 3-N-substituted amino-6-methyl-4-(3-trifluoromethylphenyl)pyridazine derivatives from a similar compound, demonstrating significant herbicidal activity against dicotyledonous plants, comparable or superior to commercial herbicides like diflufenican (Xu et al., 2008).
Synthetic Pathways and Chemical Transformations
Research has also focused on the synthetic pathways and chemical transformations involving ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate. For example, studies have outlined methods for the reductive cyclization of ethyl 2-diazo-2-(5-fluoro-2-halonicotinoyl)acetate to produce 6-fluoro-4(1H)-oxopyrido[2,3-c]pyridazine-3-carboxylate derivatives, showcasing the compound's versatility as a precursor for various heterocyclic compounds (Miyamoto & Matsumoto, 1990).
Heterocyclic Synthesis
The compound's role in heterocyclic synthesis has been further exemplified in the development of densely functionalized pyridazines and fulvene-type compounds containing an azulene moiety. This research demonstrates the compound's efficiency as a substrate for electrophilic substitution reactions, leading to the formation of novel heterocyclic molecules with potential for varied applications (Devendar et al., 2013).
properties
IUPAC Name |
ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-2-18-13(17)9-7-12(16-15-8-9)10-5-3-4-6-11(10)14/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOJTYWDLOJPML-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=NN=C1)C2=CC=CC=C2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-(2-fluorophenyl)pyridazine-4-carboxylate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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